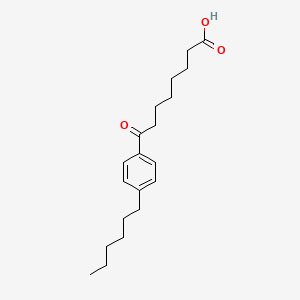

8-(4-Hexylphenyl)-8-oxooctanoic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-(4-hexylphenyl)-8-oxooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-7-10-17-13-15-18(16-14-17)19(21)11-8-5-6-9-12-20(22)23/h13-16H,2-12H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHQMJPHPSNGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645432 | |

| Record name | 8-(4-Hexylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898791-57-6 | |

| Record name | 4-Hexyl-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898791-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Hexylphenyl)-8-oxooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 8-(4-hexylphenyl)-8-oxooctanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis of 8-(4-hexylphenyl)-8-oxooctanoic acid, a ketoacid with potential applications in pharmaceutical research and development. The synthesis is predicated on the well-established Friedel-Crafts acylation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.

Overview of the Synthetic Pathway

The synthesis of this compound involves a two-step process. The first step is the preparation of the acylating agent, suberoyl chloride, from suberic acid. The second, and key, step is the Friedel-Crafts acylation of hexylbenzene with the prepared suberoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the synthesis of this compound. These are based on established chemical principles of Friedel-Crafts acylation and related reactions.

Preparation of Suberoyl Chloride from Suberic Acid

Objective: To convert the dicarboxylic acid, suberic acid, into its more reactive diacyl chloride derivative.

Materials:

-

Suberic acid (1 equivalent)

-

Thionyl chloride (2.2 equivalents)

-

Anhydrous N,N-dimethylformamide (catalytic amount)

-

Anhydrous toluene (solvent)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add suberic acid and anhydrous toluene.

-

Add a catalytic amount of anhydrous N,N-dimethylformamide to the suspension.

-

Heat the mixture to a gentle reflux.

-

Add thionyl chloride dropwise from the dropping funnel over a period of 30 minutes.

-

After the addition is complete, continue to reflux the mixture for 2-3 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude suberoyl chloride, a colorless to pale yellow liquid, can be purified by vacuum distillation or used directly in the next step.

Friedel-Crafts Acylation of Hexylbenzene

Objective: To acylate hexylbenzene with suberoyl chloride to form the target ketoacid.

Materials:

-

Hexylbenzene (1 equivalent)

-

Suberoyl chloride (1.1 equivalents)

-

Anhydrous aluminum chloride (AlCl₃) (2.2 equivalents)

-

Anhydrous dichloromethane (solvent)

-

Hydrochloric acid (concentrated)

-

Ice

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of suberoyl chloride in anhydrous dichloromethane dropwise from the dropping funnel to the stirred suspension.

-

After the addition is complete, add a solution of hexylbenzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Once the addition of hexylbenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

While a specific literature source detailing the yield and spectroscopic data for this compound could not be definitively identified within the scope of this search, the following table presents expected and plausible data based on analogous reactions.

| Parameter | Expected Value/Observation |

| Molecular Formula | C₂₀H₃₀O₃ |

| Molecular Weight | 318.45 g/mol |

| Appearance | White to off-white solid |

| Yield | 60-80% (typical for Friedel-Crafts acylation) |

| ¹H NMR | Expected signals for aromatic protons (para-substituted), aliphatic hexyl chain protons, and aliphatic protons of the octanoic acid chain. A characteristic downfield triplet for the methylene group alpha to the ketone. |

| ¹³C NMR | Expected signals for aromatic carbons, carbonyl carbons (ketone and carboxylic acid), and aliphatic carbons of the hexyl and octanoic acid chains. |

| IR (Infrared) Spectroscopy | Characteristic C=O stretching frequencies for the ketone (approx. 1685 cm⁻¹) and the carboxylic acid (approx. 1710 cm⁻¹), and O-H stretching for the carboxylic acid (broad, approx. 2500-3300 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight. |

Signaling Pathways and Logical Relationships

The core of this synthesis is the electrophilic aromatic substitution mechanism of the Friedel-Crafts acylation. The Lewis acid, AlCl₃, plays a crucial role in generating the highly electrophilic acylium ion, which then attacks the electron-rich hexyl-substituted benzene ring. The hexyl group is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is expected to be the major isomer.

Caption: Mechanism of the Friedel-Crafts acylation step.

Disclaimer: The experimental protocols and quantitative data provided are based on established chemical principles and are intended for informational purposes for qualified researchers. Actual experimental conditions may require optimization, and all procedures should be performed with appropriate safety precautions in a controlled laboratory setting.

An In-depth Technical Guide to the Chemical Properties of 8-(4-hexylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-hexylphenyl)-8-oxooctanoic acid is a keto-acid derivative with a chemical structure that suggests potential applications in various fields of chemical and pharmaceutical research. Its bifunctional nature, containing both a carboxylic acid and a ketone group attached to an alkyl-substituted aromatic ring, makes it an interesting candidate for synthesis of more complex molecules and for investigation into its biological activities. This technical guide provides a comprehensive overview of its known chemical properties, based on available data.

Chemical and Physical Properties

A summary of the core chemical and physical properties of this compound is presented below. It is important to note that while basic identifiers are available, specific experimental data such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 898791-57-6 | [1][2][3] |

| Molecular Formula | C₂₀H₃₀O₃ | [1][2] |

| Molecular Weight | 318.45 g/mol | [2] |

| Purity | 97.0% (as available from some suppliers) | [1] |

| InChI Key | DAHQMJPHPSNGJN-UHFFFAOYSA-N | [1] |

Experimental Protocols

A detailed, specific experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, based on its chemical structure, a plausible and widely used synthetic methodology would be the Friedel-Crafts acylation .

Proposed Synthesis Workflow: Friedel-Crafts Acylation

This proposed workflow outlines the general steps for the synthesis of this compound.

Caption: Proposed Friedel-Crafts Acylation Workflow.

Detailed Methodological Steps (Hypothetical):

-

Reactant Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas outlet, place hexylbenzene and an anhydrous inert solvent (e.g., carbon disulfide or dichloromethane).

-

Catalyst Addition: Cool the mixture in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise while stirring.

-

Acylating Agent Addition: Dissolve octanedioic anhydride or octanedioyl chloride in the same inert solvent and add it dropwise to the stirred reaction mixture at a controlled temperature (typically 0-5 °C).

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Washing and Drying: Combine the organic extracts, wash with water and brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Purification: After removing the solvent under reduced pressure, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography.

Biological Activity and Signaling Pathways

As of the latest available information, there are no published studies detailing the specific biological activity or the signaling pathways associated with this compound. The absence of such data presents an opportunity for future research to explore the potential pharmacological or toxicological profile of this compound.

Given its structure as a fatty acid derivative, potential areas of investigation could include its role in lipid metabolism, its interaction with nuclear receptors, or its potential as an intermediate in the synthesis of more complex bioactive molecules. A logical workflow for such an investigation is proposed below.

Caption: Biological Activity Investigation Workflow.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For related fatty acids, such as hexanoic acid and octanoic acid, safety data sheets indicate that they can cause skin and eye irritation or burns.[4][5][6] Therefore, a cautious approach to handling this compound is warranted.

Conclusion

This compound is a chemical compound with established basic identifiers but a notable lack of in-depth experimental data in the public domain. The information provided in this guide serves as a foundational resource for researchers and professionals. The proposed synthetic workflow and biological investigation pathway offer a roadmap for future studies to fully characterize this molecule and explore its potential applications. Further experimental work is necessary to determine its physical properties, optimize its synthesis, and uncover its biological significance.

References

8-(4-hexylphenyl)-8-oxooctanoic acid CAS number

An in-depth technical guide on 8-(4-hexylphenyl)-8-oxooctanoic acid cannot be provided at this time. Searches for the specific CAS number and related scientific data for "this compound" did not yield any results for this exact compound.

While information is available for structurally similar molecules, such as 8-oxo-8-(4-n-propoxyphenyl)octanoic acid and 8-(4-bromo-2-methylphenyl)-8-oxooctanoic acid, there is no specific information regarding the synthesis, properties, biological activity, or associated experimental protocols for this compound itself.

Without any available scientific literature or technical data, it is not possible to generate the requested in-depth guide with quantitative data, experimental protocols, and signaling pathway diagrams. Further research would be required to synthesize and characterize this compound to generate the necessary data for such a technical document.

In-depth Technical Guide: The Mechanism of Action of 8-(4-hexylphenyl)-8-oxooctanoic Acid

Initial Assessment and Literature Search

A comprehensive investigation into the mechanism of action of 8-(4-hexylphenyl)-8-oxooctanoic acid reveals a significant gap in publicly available scientific literature. Extensive searches of prominent chemical and biological databases, including PubChem, ChemicalBook, and Google Scholar, did not yield any specific studies detailing the biological activity, molecular targets, or signaling pathways associated with this compound.

The available information is primarily limited to its chemical properties and commercial availability through various chemical suppliers. These sources provide basic data such as its chemical formula (C20H30O3), molecular weight, and CAS number (898791-57-6), but offer no insight into its pharmacological effects or mechanism of action.

Further targeted searches for biological studies, pharmacological data, cellular effects, enzyme inhibition assays, or receptor binding profiles for this compound were also unsuccessful in retrieving relevant information. Additionally, searches for patents or research articles that might describe its synthesis and subsequent biological evaluation did not provide any specific data on its mechanism of action.

Based on the exhaustive search of publicly accessible scientific and patent literature, there is currently no documented mechanism of action for this compound. The absence of published research suggests several possibilities:

-

Novel Compound: The compound may be a relatively new or proprietary molecule, and research regarding its biological effects has not yet been published.

-

Chemical Intermediate: It might be primarily used as an intermediate in the synthesis of other more complex molecules, and its own biological activity may not have been a focus of investigation.

-

Screening Compound: The compound could be part of a larger chemical library used for high-throughput screening, and any potential "hits" or activities may not have been disclosed or published.

Therefore, this technical guide cannot provide quantitative data, experimental protocols, or signaling pathway diagrams as requested, due to the lack of foundational research on the biological activity of this compound in the public domain. Further investigation would require access to proprietary research data or the initiation of novel biological studies to elucidate its mechanism of action.

An In-Depth Technical Guide to 8-(4-hexylphenyl)-8-oxooctanoic acid: Synthesis, Characterization, and Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the current scientific understanding of 8-(4-hexylphenyl)-8-oxooctanoic acid. Due to the limited availability of public-domain research specifically detailing the discovery and isolation of this compound, this guide presents a generalized synthetic approach based on established chemical principles, alongside its known physicochemical properties. At present, there is no specific biological data, such as signaling pathway interactions, directly associated with this molecule in the reviewed literature.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is compiled from publicly available chemical supplier databases.

| Property | Value | Source |

| CAS Number | 898791-57-6 | Chemical Supplier Databases |

| Molecular Formula | C₂₀H₃₀O₃ | Calculated |

| Molecular Weight | 318.45 g/mol | Calculated |

| Purity | Typically ≥97% | Chemical Supplier Databases |

Table 1: Physicochemical Data for this compound

Proposed Synthesis and Isolation

General Experimental Protocol: Friedel-Crafts Acylation

The following protocol outlines a general procedure for the synthesis of this compound. Note: This is a representative method and would require optimization and validation in a laboratory setting.

Materials:

-

Hexylbenzene

-

Suberoyl chloride (Octanedioyl dichloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere. The mixture is cooled in an ice bath.

-

Addition of Acylating Agent: Suberoyl chloride, dissolved in anhydrous dichloromethane, is added dropwise to the stirred suspension of aluminum chloride.

-

Addition of Aromatic Substrate: Hexylbenzene is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C).

-

Reaction Progression: The reaction is allowed to stir at room temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification and Isolation: The solvent is removed under reduced pressure to yield the crude product. The final purification is achieved by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to isolate the pure this compound.

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carbonyl and carboxylic acid moieties.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Logical Workflow for Synthesis and Characterization

The logical progression from starting materials to the final, characterized product is illustrated in the following diagram.

Caption: A logical workflow for the synthesis and characterization of this compound.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not reveal any specific studies on the biological activity or associated signaling pathways of this compound. Therefore, no signaling pathway diagrams can be provided at this time. Research in this area would be required to elucidate any potential pharmacological effects.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its synthesis and physicochemical properties. The proposed synthetic route via Friedel-Crafts acylation represents a standard and reliable method for its preparation. The absence of data on its biological effects highlights a gap in the current scientific knowledge and presents an opportunity for future research to explore the potential therapeutic applications of this compound. Researchers and drug development professionals are encouraged to use this guide as a starting point for further investigation and experimental design.

A Technical Guide to the Solubility of 8-(4-hexylphenyl)-8-oxooctanoic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 8-(4-hexylphenyl)-8-oxooctanoic acid in organic solvents. Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a detailed framework for determining its solubility, including theoretical considerations based on its molecular structure and standardized experimental protocols. The methodologies outlined herein are intended to equip researchers with the necessary tools to generate reliable and reproducible solubility data, a critical parameter in drug development and chemical research.

Introduction to this compound

This compound is a keto-carboxylic acid with a molecular structure that bestows upon it distinct physicochemical properties. Its structure comprises a polar carboxylic acid group, a moderately polar ketone group, a rigid phenyl ring, and a long, nonpolar hexyl chain. This amphiphilic nature suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents. The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, influencing everything from formulation and dosage to bioavailability.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," we can predict the general solubility behavior of this compound:

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): The carboxylic acid group can engage in hydrogen bonding with these solvents, suggesting moderate to good solubility. However, the long nonpolar tail may limit miscibility in shorter-chain alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds from the carboxylic acid and interact via dipole-dipole forces with the ketone group. Good solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The hexylphenyl group, being large and nonpolar, will favor interaction with nonpolar solvents. However, the polar head (carboxylic acid and ketone) will significantly detract from its solubility in purely nonpolar media.[1][2][3]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have an intermediate polarity and are often good at dissolving compounds with mixed characteristics. Moderate solubility is expected.

Quantitative Solubility Data

As of the latest search, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in common organic solvents has not been reported in peer-reviewed literature or publicly accessible databases. The following table is provided as a template for researchers to populate with experimentally determined values.

| Organic Solvent | Chemical Class | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Methanol | Polar Protic | Moderate to Good | Data not available |

| Ethanol | Polar Protic | Moderate to Good | Data not available |

| Isopropanol | Polar Protic | Moderate | Data not available |

| Acetone | Polar Aprotic | Good | Data not available |

| Acetonitrile | Polar Aprotic | Moderate | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good | Data not available |

| Dichloromethane | Chlorinated | Moderate | Data not available |

| Toluene | Aromatic Hydrocarbon | Low to Moderate | Data not available |

| n-Hexane | Nonpolar | Low | Data not available |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and regulatory-accepted method for determining thermodynamic solubility is the Shake-Flask method.[4][5][6][7] This protocol outlines the steps to determine the solubility of this compound.

4.1. Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Analytical balance

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Syringes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to reach equilibrium. For new compounds, this may take anywhere from 24 to 72 hours.[7] It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully draw the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved microparticles. This step is critical to avoid artificially high results.

-

-

Quantification via HPLC:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC. A reverse-phase C18 column is often suitable for such a molecule, with a mobile phase consisting of a mixture of an aqueous buffer (like acidified water) and an organic solvent (like acetonitrile or methanol). The UV detector should be set to a wavelength where the compound has maximum absorbance.

-

Construct a calibration curve by plotting the peak area from the HPLC chromatogram versus the concentration of the standards.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.[8]

-

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the shake-flask method coupled with HPLC analysis.

Caption: Workflow for determining the solubility of a compound using the shake-flask method.

5.2. Signaling Pathway Analogy: Factors Influencing Solubility

This diagram conceptualizes the interplay of molecular features that determine the final solubility outcome.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 8-(4-hexylphenyl)-8-oxooctanoic acid

This technical guide provides a comprehensive overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 8-(4-hexylphenyl)-8-oxooctanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the analysis.

Chemical Structure

This compound

The structure consists of an octanoic acid chain with a keto group at the C8 position. This carbonyl is attached to a phenyl ring, which is substituted with a hexyl group at the para-position.

Predicted 1H and 13C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are based on the analysis of structurally similar compounds and standard NMR chemical shift increments.

Table 1: Predicted 1H NMR Data (CDCl3, 500 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.5 - 12.0 | Singlet, broad | 1H | COOH |

| 7.92 | Doublet | 2H | Ar-H (ortho to C=O) |

| 7.28 | Doublet | 2H | Ar-H (meta to C=O) |

| 2.98 | Triplet | 2H | -CH2-C=O |

| 2.65 | Triplet | 2H | Ar-CH2- |

| 2.35 | Triplet | 2H | -CH2-COOH |

| 1.71 | Quintet | 2H | -CH2-CH2-C=O |

| 1.62 | Quintet | 2H | Ar-CH2-CH2- |

| 1.35 - 1.25 | Multiplet | 10H | -(CH2)4-CH3, -(CH2)2-(CH2)2-COOH |

| 0.88 | Triplet | 3H | -CH3 |

Table 2: Predicted 13C NMR Data (CDCl3, 125 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~200.0 | C=O (ketone) |

| ~179.0 | COOH |

| ~149.0 | Ar-C (para to C=O) |

| ~134.0 | Ar-C (ipso to C=O) |

| ~128.5 | Ar-CH (meta to C=O) |

| ~128.0 | Ar-CH (ortho to C=O) |

| ~38.5 | -CH2-C=O |

| ~36.0 | Ar-CH2- |

| ~34.0 | -CH2-COOH |

| ~31.5 | Ar-CH2-CH2- |

| ~31.0 | -(CH2)4-CH3 |

| ~29.0 | -(CH2)n- |

| ~24.5 | -CH2-CH2-COOH |

| ~24.0 | -CH2-CH2-C=O |

| ~22.5 | -CH2-CH3 |

| ~14.0 | -CH3 |

Experimental Protocols

A detailed methodology for the acquisition of 1H and 13C NMR spectra is provided below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. For increased solubility of the carboxylic acid, a small amount of methanol-d4 or DMSO-d6 can be added, or these can be used as the primary solvent.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard (Optional): Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 500 MHz (or higher field) NMR spectrometer is recommended for better signal dispersion.

-

Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C).

-

Locking: Lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to final spectral analysis.

Caption: Workflow for NMR Data Acquisition and Analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between the different chemical environments within the molecule and their expected NMR signals.

Caption: Correlation of Molecular Structure to NMR Signals.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 8-(4-hexylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 8-(4-hexylphenyl)-8-oxooctanoic acid. While specific experimental data for this compound is not widely published, this document outlines predicted mass spectral behavior and detailed, plausible experimental protocols based on the analysis of structurally similar molecules, such as long-chain fatty acids and aromatic ketones. The information herein is intended to serve as a foundational resource for researchers developing analytical methods for this and related compounds.

Predicted Mass Spectral Data

The mass spectral characteristics of this compound are predicted based on its chemical structure (Molecular Formula: C20H30O3, Molecular Weight: 318.45 g/mol ). The expected data from electrospray ionization (ESI) in both positive and negative ion modes are presented below.

Table 1: Predicted m/z Values for Major Ions of this compound in ESI-MS

| Ion Type | Predicted m/z | Ion Formula | Notes |

| Positive Ion Mode | |||

| [M+H]+ | 319.2273 | [C20H31O3]+ | Protonated molecule. |

| [M+Na]+ | 341.2093 | [C20H30O3Na]+ | Sodium adduct, common in ESI. |

| [M+K]+ | 357.1832 | [C20H30O3K]+ | Potassium adduct, common in ESI. |

| Negative Ion Mode | |||

| [M-H]- | 317.2117 | [C20H29O3]- | Deprotonated molecule. |

Postulated Fragmentation Pathway

The fragmentation of this compound in tandem mass spectrometry (MS/MS) is anticipated to occur at several key locations within the molecule, primarily driven by the keto and carboxylic acid functional groups. A plausible fragmentation pathway is outlined below.

Caption: Predicted Fragmentation of Protonated this compound.

Experimental Protocols

Detailed methodologies for Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are proposed. These protocols are based on established methods for the analysis of carboxylic acids and similar compounds.[1][2]

LC-MS/MS is a suitable technique for the direct analysis of this compound without derivatization.

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of methanol to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range for calibration curves.

-

For biological samples, a protein precipitation step with cold acetonitrile followed by centrifugation is recommended.

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Scan Type: Multiple Reaction Monitoring (MRM) for quantification, with precursor ions and predicted fragment ions.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 350 °C.

-

Collision Gas: Argon.

References

Potential Biological Activity of 8-(4-hexylphenyl)-8-oxooctanoic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a theoretical exploration of the potential biological activities of 8-(4-hexylphenyl)-8-oxooctanoic acid based on its chemical structure and the known activities of structurally related compounds. As of the time of this writing, no specific biological data for this compound has been found in publicly available literature. The experimental protocols and data tables presented are templates for potential future research.

Introduction

This compound is a synthetic organic compound characterized by a C8 carboxylic acid (octanoic acid) backbone, a ketone group at the 8th position, and a 4-hexylphenyl substituent. The presence of a lipophilic hexylphenyl group, a keto group, and a medium-chain fatty acid-like structure suggests that this molecule may possess interesting biological properties. This whitepaper will explore the hypothetical biological activities of this compound, drawing parallels with known bioactive molecules that share similar structural motifs. We will propose potential mechanisms of action and provide a framework for its experimental investigation.

Potential Biological Activities and Mechanisms of Action

Based on its structural features, this compound may exhibit activities in several key areas of pharmacology and biochemistry.

Anti-inflammatory Activity via Prostaglandin Synthesis Inhibition

The structure of this compound bears a resemblance to certain non-steroidal anti-inflammatory drugs (NSAIDs) that are known to inhibit cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis[1][2][3][4]. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever[4].

Hypothesized Mechanism: The carboxylic acid moiety could interact with the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandin precursors. The hexylphenyl group may enhance binding to the hydrophobic channels within the enzymes.

Caption: Potential inhibition of the prostaglandin synthesis pathway.

Modulation of Lipid Metabolism

As a derivative of octanoic acid, a medium-chain fatty acid (MCFA), the compound could interfere with or modulate various aspects of lipid metabolism. MCFAs are known to influence ketogenesis and the catabolism of branched-chain amino acids (BCAAs)[5][6][7][8].

Hypothesized Mechanism: this compound might be recognized by enzymes involved in fatty acid oxidation or transport. It could also act as a ligand for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), which are master regulators of lipid and glucose homeostasis. The lipophilic hexylphenyl tail would favor interaction with the ligand-binding domains of these receptors.

Caption: Hypothesized PPAR activation pathway.

Proposed Experimental Investigation

A systematic investigation is required to elucidate the actual biological activities of this compound. The following workflow outlines a potential research plan.

Caption: Proposed experimental workflow for biological evaluation.

Detailed Methodologies (Templates)

The following are template protocols for the key proposed experiments.

COX-1/COX-2 Inhibition Assay

-

Principle: A colorimetric or fluorometric assay to measure the peroxidase activity of COX enzymes. Inhibition is determined by the reduction in signal in the presence of the test compound.

-

Procedure:

-

Purified recombinant human COX-1 or COX-2 is added to a 96-well plate.

-

The test compound, this compound, is added at various concentrations. A known COX inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) is used as a positive control.

-

The reaction is initiated by adding arachidonic acid and a colorimetric or fluorometric probe.

-

The plate is incubated at 37°C for a specified time.

-

The absorbance or fluorescence is measured using a plate reader.

-

The IC50 value is calculated from the dose-response curve.

-

PPARγ Reporter Gene Assay

-

Principle: A cell-based assay to measure the activation of a PPARγ-responsive reporter gene (e.g., luciferase) by the test compound.

-

Procedure:

-

A suitable cell line (e.g., HEK293T) is co-transfected with a plasmid expressing the PPARγ ligand-binding domain fused to a DNA-binding domain, and a reporter plasmid containing luciferase under the control of a PPAR-responsive promoter.

-

Transfected cells are plated in a 96-well plate and treated with various concentrations of this compound. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.

-

After incubation (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

-

The EC50 value is calculated from the dose-response curve.

-

Data Presentation (Template)

Quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: In Vitro Activity Profile of this compound

| Assay | Endpoint | Result (e.g., IC50/EC50, µM) | Positive Control | Control Result (µM) |

| COX-1 Inhibition | IC50 | To be determined | SC-560 | e.g., 0.009 |

| COX-2 Inhibition | IC50 | To be determined | Celecoxib | e.g., 0.04 |

| PPARα Activation | EC50 | To be determined | GW7647 | e.g., 0.002 |

| PPARγ Activation | EC50 | To be determined | Rosiglitazone | e.g., 0.03 |

| PPARδ Activation | EC50 | To be determined | GW501516 | e.g., 0.001 |

| Cytotoxicity (HepG2) | CC50 | To be determined | Doxorubicin | e.g., 0.5 |

Conclusion

While the biological activity of this compound remains to be experimentally determined, its chemical structure provides a strong rationale for investigating its potential as an anti-inflammatory agent and a modulator of lipid metabolism. The proposed experimental workflow offers a clear path for elucidating its pharmacological profile. Further research into this and similar molecules could lead to the discovery of novel therapeutic agents.

References

- 1. Inhibition of prostaglandin synthesis by sodium 2-[4-(2-oxocyclopentylmethyl)phenyl] propionate dihydrate (CS-600), a new anti-inflammatory drug, and its active metabolite in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Prostaglandin synthases inhibitors and how do they work? [synapse.patsnap.com]

- 5. Octanoic acid a major component of widely consumed medium-chain triglyceride ketogenic diet is detrimental to bone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Octanoic acid promotes branched-chain amino acid catabolisms via the inhibition of hepatic branched-chain alpha-keto acid dehydrogenase kinase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 8-(4-hexylphenyl)-8-oxooctanoic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and potential derivatizations of 8-(4-hexylphenyl)-8-oxooctanoic acid. The synthesis of this and similar long-chain keto-acids is of interest in medicinal chemistry and materials science, often serving as intermediates for more complex molecular architectures. The primary synthetic route detailed herein is the Friedel-Crafts acylation, a robust and widely utilized method for the formation of aryl ketones.

Core Synthesis Pathway: Friedel-Crafts Acylation

The synthesis of this compound is most effectively achieved via the Friedel-Crafts acylation of hexylbenzene with an eight-carbon dicarboxylic acid derivative, such as suberoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being a common and effective choice. The reaction proceeds by forming a highly reactive acylium ion, which is then attacked by the electron-rich hexyl-substituted benzene ring. The hexyl group is an ortho-, para- director; however, due to steric hindrance, the para-substituted product is predominantly formed.

Experimental Protocols

The following protocols are representative procedures for the synthesis of this compound, based on established methodologies for Friedel-Crafts acylation.

Step 1: Preparation of Suberoyl Chloride

Suberoyl chloride is prepared from suberic acid and a chlorinating agent, such as thionyl chloride. This reaction is typically performed in a fume hood due to the evolution of HCl and SO₂ gases.

-

Materials:

-

Suberic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution), add suberic acid.

-

Slowly add an excess of thionyl chloride (typically 2-3 molar equivalents) to the suberic acid at room temperature with stirring.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude suberoyl chloride can be used directly in the next step or purified by vacuum distillation.

-

Step 2: Friedel-Crafts Acylation

This step involves the reaction of the prepared suberoyl chloride with hexylbenzene in the presence of a Lewis acid catalyst.

-

Materials:

-

Suberoyl chloride

-

Hexylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent (e.g., carbon disulfide, nitrobenzene)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 6M)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of suberoyl chloride in anhydrous dichloromethane to the stirred suspension.

-

To this mixture, add a solution of hexylbenzene in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (2-3 times).

-

Combine the organic layers and wash successively with deionized water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

-

Data Presentation

Reactant Properties

| Reactant | Molecular Formula | Molar Mass ( g/mol ) |

| Suberic Acid | C₈H₁₄O₄ | 174.19 |

| Thionyl Chloride | SOCl₂ | 118.97 |

| Hexylbenzene | C₁₂H₁₈ | 162.27 |

| Aluminum Chloride | AlCl₃ | 133.34 |

Representative Reaction Conditions and Expected Outcomes

| Parameter | Value/Condition | Notes |

| Solvent | Dichloromethane (DCM) | Must be anhydrous. |

| Catalyst | Aluminum Chloride (AlCl₃) | Typically 1.1 - 2.2 molar equivalents. |

| Temperature | 0 °C to Room Temperature | Initial addition at 0 °C to control exothermicity. |

| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |

| Yield | 60 - 85% (Estimated) | Yields can vary based on purity of reagents and reaction scale. This is a typical range for Friedel-Crafts acylations. |

Synthesis of Derivatives

The structure of this compound offers multiple sites for further chemical modification, allowing for the synthesis of a variety of derivatives.

-

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Complete reduction to a methylene group (-CH₂-) can be achieved through methods such as the Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction.

-

Esterification of the Carboxylic Acid: The carboxylic acid moiety can be readily converted to various esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to the carboxylate salt.

-

Amide Formation: The carboxylic acid can be coupled with amines to form amides using standard peptide coupling reagents (e.g., DCC, EDC).

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the biological activity or engagement with signaling pathways for this compound. However, keto acids, in general, are important endogenous metabolites.

Branched-chain keto acids, for instance, are involved in the metabolism of branched-chain amino acids. They play a role in regulating the pool size and proportions of these amino acids through transamination and dehydrogenase reactions. Some keto acids and their metabolites can influence energy supply and protein synthesis in muscle tissue. For example, leucine, a branched-chain amino acid, and its keto acid metabolite α-ketoisocaproate, are known to stimulate protein synthesis through the mTOR signaling pathway.

Further research would be required to determine if this compound or its derivatives possess any specific pharmacological activities. Its long alkyl chain and aromatic ring suggest potential interactions with hydrophobic binding pockets of various biological targets.

Unveiling the Solid State: A Technical Guide to the Hypothetical Crystal Structure of 8-(4-hexylphenyl)-8-oxooctanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 8-(4-hexylphenyl)-8-oxooctanoic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental crystallographic data for this specific compound, this document outlines the expected structural parameters based on analogous compounds and general principles of small molecule crystallography. Detailed, generalized experimental protocols for the synthesis, crystallization, and X-ray diffraction analysis are presented to guide researchers in determining the empirical structure. Furthermore, the potential role of such keto acids in biological signaling pathways is discussed, providing context for its application in drug development.

Introduction

This compound belongs to a class of long-chain alkylphenyl keto acids. The presence of a flexible alkyl chain, a rigid phenyl ring, a keto group, and a carboxylic acid moiety suggests the potential for complex crystalline packing driven by a combination of van der Waals forces, π-π stacking, and hydrogen bonding. Understanding the three-dimensional arrangement of molecules in the solid state is crucial for predicting its physicochemical properties, including solubility, melting point, and bioavailability, which are critical parameters in drug development and materials science.

Predicted Crystallographic Data

While specific experimental data for this compound is not available, the following table summarizes expected crystallographic parameters based on the analysis of similar long-chain alkylphenyl carboxylic acids and keto acids found in the Cambridge Structural Database. These values serve as a predictive baseline for experimental determination.

| Crystallographic Parameter | Predicted Value Range | Notes |

| Crystal System | Monoclinic or Triclinic | These are common crystal systems for organic molecules with this level of complexity. |

| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are frequently observed for racemic mixtures of carboxylic acids. |

| a (Å) | 8 - 12 | Unit cell dimensions are influenced by the extended conformation of the alkyl chain. |

| b (Å) | 5 - 10 | |

| c (Å) | 25 - 35 | |

| α (°) | 90 | For a monoclinic system. |

| β (°) | 90 - 105 | |

| γ (°) | 90 | For a monoclinic system. |

| Volume (ų) | 1500 - 2500 | |

| Z | 4 | Number of molecules in the unit cell. |

| Density (calculated) (g/cm³) | 1.1 - 1.3 | |

| Hydrogen Bonds | O-H···O | Expected between the carboxylic acid moieties, likely forming dimeric structures. |

| Other Intermolecular Interactions | C-H···O, π-π stacking | The phenyl rings may engage in stacking interactions, and weaker C-H···O bonds are also likely. |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is via a Friedel-Crafts acylation reaction.

Materials:

-

Hexylbenzene

-

Suberoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve hexylbenzene in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add anhydrous AlCl₃ to the stirred solution.

-

Add a solution of suberoyl chloride in anhydrous DCM dropwise via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain pure this compound.

Crystallization

Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation from a suitable solvent is a common and effective method for carboxylic acids[1].

Materials:

-

Purified this compound

-

A selection of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile)

-

Small vials or test tubes

Procedure:

-

Dissolve a small amount of the purified compound in a minimal amount of a selected solvent at room temperature or with gentle heating in a clean vial.

-

Once the solid is completely dissolved, loosely cap the vial to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

If slow evaporation is unsuccessful, other methods such as solvent-antisolvent diffusion or cooling crystallization can be attempted[2][3].

Single-Crystal X-ray Diffraction

The determination of the molecular and crystal structure is achieved through single-crystal X-ray diffraction[4][5][6][7].

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

-

The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), is used to collect a dataset of diffraction intensities.

-

The collected data is processed, which includes integration of reflection intensities and corrections for absorption and other experimental factors.

-

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions[7].

-

The structural model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.

Potential Role in Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, as a keto acid, it may play a role in cellular signaling. Ketone bodies and other keto acids are known to be more than just metabolic intermediates; they can act as signaling molecules influencing inflammation, oxidative stress, and epigenetic regulation[8][9][10].

For instance, α-keto acids are integral to the α-keto acid dehydrogenase complexes, which are critical intersections in cellular metabolism and signaling platforms[11]. These complexes can modulate mitochondrial function and generate second messengers. The structural features of this compound, particularly the keto group and the lipophilic tail, could allow it to interact with cellular receptors or enzymes involved in metabolic and signaling pathways.

Visualizations

References

- 1. science.uct.ac.za [science.uct.ac.za]

- 2. CA2343012A1 - Method for crystallising carboxylic acid - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rigaku.com [rigaku.com]

- 5. excillum.com [excillum.com]

- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 8-(4-hexylphenyl)-8-oxooctanoic Acid in Organic Synthesis

Note to the Reader: Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a notable absence of specific published information regarding the synthesis and application of 8-(4-hexylphenyl)-8-oxooctanoic acid. While general synthetic methodologies for structurally similar compounds are well-established, detailed experimental protocols, quantitative data, and specific use-cases for this particular molecule are not available in the public domain. The following information is therefore based on established principles of organic chemistry and data for analogous compounds.

Introduction

This compound is a long-chain aromatic keto-acid. Its structure, featuring a C8 carboxylic acid chain, a ketone, and a para-substituted hexylphenyl group, suggests its potential utility as a versatile intermediate in various fields of organic synthesis. The combination of a lipophilic alkyl chain, a rigid aromatic core, and a reactive carboxylic acid moiety makes it an interesting building block for the synthesis of complex molecules, potentially including liquid crystals, surfactants, and biologically active compounds.

Postulated Synthesis Protocol

The most probable synthetic route to this compound is the Friedel-Crafts acylation of hexylbenzene with a derivative of suberic acid (octanedioic acid).

Reaction Scheme: Friedel-Crafts Acylation

Caption: Postulated synthesis of this compound.

Experimental Protocol (Hypothetical)

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add hexylbenzene (1.0 eq) and a suitable inert solvent such as carbon disulfide or dichloromethane.

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.2 eq), in portions while stirring.

-

Acylation: Dissolve suberic anhydride (1.1 eq) in the same solvent and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by concentrated hydrochloric acid.

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure this compound.

Note: The regioselectivity of the Friedel-Crafts acylation on hexylbenzene is expected to strongly favor the para-substituted product due to steric hindrance from the hexyl group.

Potential Applications in Organic Synthesis

Based on the chemistry of analogous long-chain functionalized aromatic compounds, this compound could serve as a key intermediate in the following areas:

Synthesis of Liquid Crystals

The rigid phenyl ring and the flexible alkyl chain are common structural motifs in liquid crystalline materials. The carboxylic acid group provides a handle for further functionalization, such as esterification with various alcohol-containing mesogenic cores, to generate calamitic (rod-shaped) liquid crystals.

Workflow for Liquid Crystal Synthesis

Caption: Potential workflow for the synthesis of a liquid crystal.

Precursor for Pharmaceutical Analogs

Long-chain fatty acids and their derivatives are precursors to various biologically active molecules. For instance, modified octanoic acid derivatives are used in the synthesis of prostaglandin analogs. The keto- and phenyl- functionalities of the title compound would allow for the synthesis of novel analogs with potentially interesting pharmacological profiles. The ketone could be reduced to an alcohol, and the phenyl ring could be further functionalized.

Surfactant and Polymer Synthesis

The amphiphilic nature of this compound, with its hydrophobic tail and hydrophilic carboxylic acid head, makes it a candidate for use as a surfactant or as a monomer in the synthesis of specialty polymers.

Quantitative Data

As no experimental data for this compound has been found in the literature, a table of quantitative data cannot be provided. For related Friedel-Crafts acylations, yields can vary widely (typically 40-90%) depending on the specific substrates, catalyst, and reaction conditions.

Conclusion

While this compound presents as a potentially valuable building block in organic synthesis, the lack of specific literature precedents means that any proposed application or synthetic protocol remains hypothetical. Researchers interested in this molecule would need to perform initial exploratory synthesis and characterization, followed by systematic investigation of its utility in the target applications. The protocols and workflows described herein provide a starting point based on established chemical principles for such an investigation.

The Molecular Probe 8-(4-hexylphenyl)-8-oxooctanoic Acid: A Putative cPLA2α Inhibitor Awaiting Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-hexylphenyl)-8-oxooctanoic acid is a long-chain fatty acid derivative with a potential role as a molecular probe in the study of lipid signaling pathways. Its structure, featuring a phenyl-keto group, suggests a possible interaction with enzymes involved in lipid metabolism. Notably, compounds with similar structural motifs have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade responsible for the release of arachidonic acid, the precursor to prostaglandins and leukotrienes.

Despite its commercial availability for research purposes, a comprehensive review of the scientific literature reveals a significant lack of published data on the biological activity and specific applications of this compound. While the overarching class of long-chain fatty acid analogues has been a subject of structure-activity relationship (SAR) studies for cPLA2α inhibition, specific quantitative data and detailed experimental protocols for this particular molecule are not available in the public domain.

This document aims to provide a foundational understanding of the potential applications of this compound as a molecular probe, based on the known roles of related compounds. It also outlines the necessary experimental workflows that would be required to characterize its activity and establish its utility as a research tool.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in Table 1. This information is derived from chemical supplier databases, as no primary literature detailing its experimental characterization could be identified.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀O₃ | Chemical Supplier Data |

| Molecular Weight | 318.45 g/mol | Chemical Supplier Data |

| Appearance | Not specified | - |

| Solubility | Not specified | - |

| Purity | Typically >95% | Chemical Supplier Data |

Putative Biological Target: Cytosolic Phospholipase A2α (cPLA2α)

The structural similarity of this compound to known inhibitors of cPLA2α suggests that this enzyme is its most probable biological target. cPLA2α plays a critical role in initiating the inflammatory response by hydrolyzing membrane phospholipids to release arachidonic acid. Inhibition of cPLA2α is therefore a key therapeutic strategy for a range of inflammatory diseases.

The cPLA2α Signaling Pathway

The canonical signaling pathway leading to and involving cPLA2α is depicted below. An increase in intracellular calcium (Ca²⁺) concentration and phosphorylation by mitogen-activated protein kinases (MAPKs) are key events in its activation.

Caption: cPLA2α signaling cascade.

Proposed Experimental Protocols for Characterization

To establish this compound as a useful molecular probe, its inhibitory activity and specificity against cPLA2α must be rigorously determined. The following are proposed experimental protocols that would be necessary for this characterization.

In Vitro cPLA2α Inhibition Assay

This assay would determine the direct inhibitory effect of the compound on purified cPLA2α enzyme.

Objective: To determine the IC₅₀ value of this compound for cPLA2α.

Materials:

-

Recombinant human cPLA2α

-

Fluorescent phospholipid substrate (e.g., PED6)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, pH 7.4)

-

This compound

-

DMSO (for compound dilution)

-

96-well microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the compound in assay buffer to create a range of concentrations for testing.

-

In a 96-well plate, add the diluted compound or vehicle (DMSO) to the wells.

-

Add the fluorescent phospholipid substrate to each well.

-

Initiate the reaction by adding recombinant cPLA2α to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Arachidonic Acid Release Assay

This assay would assess the ability of the compound to inhibit cPLA2α activity within a cellular context.

Objective: To measure the effect of this compound on agonist-induced arachidonic acid release from cells.

Materials:

-

Cell line expressing cPLA2α (e.g., A549, U937)

-

Cell culture medium

-

[³H]-Arachidonic acid

-

Cell-permeable cPLA2α agonist (e.g., A23187, ATP)

-

This compound

-

Scintillation cocktail and counter

Protocol:

-

Culture cells in appropriate medium.

-

Label the cellular phospholipids by incubating the cells with [³H]-arachidonic acid overnight.

-

Wash the cells to remove unincorporated [³H]-arachidonic acid.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a cPLA2α agonist to induce arachidonic acid release.

-

Collect the cell culture supernatant.

-

Measure the amount of released [³H]-arachidonic acid in the supernatant using a scintillation counter.

-

Calculate the percent inhibition of arachidonic acid release for each compound concentration.

-

Determine the IC₅₀ value from the dose-response curve.

Experimental Workflow for Characterization

The logical flow for characterizing this compound as a molecular probe is outlined in the diagram below.

Caption: Workflow for probe validation.

Conclusion and Future Directions

This compound represents a potential, yet uncharacterized, molecular probe for the study of cPLA2α. The lack of published data necessitates a thorough investigation of its biological activity. The experimental protocols outlined above provide a roadmap for researchers to determine its inhibitory potency, cellular efficacy, and specificity. Should these studies reveal potent and selective inhibition of cPLA2α, this compound could become a valuable tool for dissecting the role of this enzyme in health and disease, and for the development of novel anti-inflammatory therapeutics. Until such data is available, its use as a molecular probe should be approached with caution, and researchers are encouraged to perform the necessary validation experiments.

Application Notes and Protocols for 8-(4-hexylphenyl)-8-oxooctanoic acid in Drug Discovery

Disclaimer: As of November 2025, there is a lack of publicly available scientific literature detailing the specific biological activities and applications of 8-(4-hexylphenyl)-8-oxooctanoic acid in drug discovery. The following application notes and protocols are therefore based on a hypothesized mechanism of action derived from the structural characteristics of the molecule and its similarity to known classes of active compounds.

Introduction

This compound is a long-chain fatty acid derivative. Its structure, featuring an eight-carbon chain (octanoic acid) and a substituted phenyl ring, is analogous to certain known modulators of nuclear receptors, particularly Peroxisome Proliferator-Activated Receptors (PPARs). Specifically, the lipophilic tail (hexylphenyl group) and the carboxylic acid head are characteristic features of PPAR agonists. Based on this structural similarity, a potential application for this compound in drug discovery is as a modulator of PPARγ, a key regulator of lipid and glucose metabolism.

Hypothesized Mechanism of Action: PPARγ Agonism

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a critical role in adipogenesis, insulin sensitization, and inflammation. Upon activation by a ligand, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of PPARγ is a key mechanism for the therapeutic effects of the thiazolidinedione class of anti-diabetic drugs.

It is hypothesized that this compound may act as a ligand for PPARγ, initiating the signaling cascade that leads to the regulation of genes involved in metabolic processes.

Signaling Pathway

Caption: Hypothesized PPARγ Signaling Pathway Activation.

Experimental Protocols

To investigate the potential of this compound as a PPARγ agonist, a series of in vitro assays can be performed.

PPARγ Ligand Binding Assay

Objective: To determine if this compound directly binds to the PPARγ ligand-binding domain (LBD).